2-Bromo-4-nitroanisole

描述

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

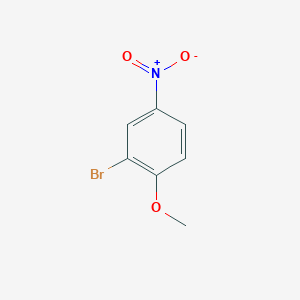

2-Bromo-4-nitroanisole (C₇H₆BrNO₃) is a substituted aromatic compound that has garnered considerable attention in academic and industrial research. Its molecular structure, featuring a benzene (B151609) ring functionalized with a bromine atom, a nitro group, and a methoxy (B1213986) group, makes it a versatile intermediate in the synthesis of more complex molecules. cymitquimica.com The electron-withdrawing nature of the nitro group, combined with the reactivity of the bromine atom and the influence of the methoxy group, allows for a variety of chemical transformations. ontosight.ai

In organic synthesis, this compound serves as a key building block for the creation of a range of organic compounds, including those with applications as pharmaceuticals and agrochemicals. Its utility is primarily as a precursor, where the functional groups can be sequentially or selectively modified to introduce new functionalities and build molecular complexity. chemicalbook.com For instance, the bromine atom is susceptible to displacement through nucleophilic aromatic substitution reactions, and the nitro group can be readily reduced to an amine, which is a common functional group in biologically active molecules. ontosight.ai

The compound's role in medicinal chemistry is significant, though often as an intermediate in the synthesis of target drug candidates rather than as a therapeutic agent itself. Research has indicated that related nitroaromatic compounds can exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ai The nitro group, in particular, can be involved in redox processes within biological systems, potentially interfering with cellular mechanisms in pathogens or cancer cells. ontosight.ai Consequently, this compound is a valuable starting material for the development of novel therapeutic agents. It has been used in the synthesis of intermediates for drugs such as Eltrombopag. synzeal.com

Overview of Prior Research and Knowledge Gaps

Prior research on this compound has largely focused on its synthesis and its reactivity in various chemical transformations. The primary synthesis route involves the nitration of anisole (B1667542) to produce 4-nitroanisole (B1192098), followed by the bromination of this intermediate. brainly.com This two-step process is a well-established method in organic chemistry. brainly.com

Studies have extensively documented the types of reactions that this compound can undergo. These include:

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by a variety of nucleophiles.

Reduction: The nitro group is readily reduced to an amino group (to form 3-Bromo-4-methoxyaniline) using standard reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst. chemicalbook.com

Oxidation: Under strong oxidizing conditions, the methoxy group can be converted to a carboxylic acid.

Spectroscopic studies, including 1H NMR, 13C NMR, and IR spectroscopy, have been employed to characterize the compound and its derivatives. nih.govoup.com

Despite the existing body of research, there remain areas for further investigation. While its role as a synthetic intermediate is well-documented, a deeper understanding of the reaction mechanisms and the development of more efficient and environmentally benign synthetic methodologies are ongoing areas of interest. For example, exploring microwave-assisted synthesis for its derivatives could lead to faster reaction times and improved yields. Furthermore, while the biological potential of compounds derived from this compound is acknowledged, a comprehensive exploration of its derivatives for a wider range of therapeutic targets is still an active field of research. There is also a continuous effort to discover novel reactions and applications for this versatile building block.

Research Rationale and Scope of Investigation

The rationale for continued research into this compound is multifaceted. From a synthetic chemistry perspective, its utility as a readily available and reactive intermediate makes it an attractive starting point for the construction of complex organic molecules. The presence of three distinct functional groups offers a platform for regioselective modifications, enabling the synthesis of a diverse library of compounds.

In the context of medicinal chemistry, the drive to discover new drugs with improved efficacy and novel mechanisms of action fuels the investigation of new chemical entities. The structural motifs accessible from this compound are relevant to the design of potential therapeutics. The scope of investigation, therefore, includes the synthesis of novel derivatives and their subsequent evaluation for biological activity against various diseases.

Current research often focuses on optimizing synthetic routes to this compound and its derivatives, aiming for higher yields, greater purity, and more sustainable processes. Additionally, there is a significant effort to expand the known chemical transformations of this compound, thereby broadening its applicability in organic synthesis. The ultimate goal is to leverage the unique chemical properties of this compound to access novel compounds with valuable applications in materials science, agrochemicals, and pharmaceuticals.

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | |

| Molecular Weight | 232.03 g/mol | cymitquimica.com |

| CAS Number | 5197-28-4 | chemicalbook.com |

| Melting Point | 104-106 °C | chemicalbook.com |

| Boiling Point | 306.3±22.0 °C (Predicted) | chemicalbook.com |

| Density | 1.640±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Appearance | Solid | cymitquimica.com |

Synthetic Reactions Involving this compound

| Reaction Type | Reagents and Conditions | Major Product | Source |

| Nucleophilic Substitution | Sodium amide or potassium thiolate in polar aprotic solvents. | Dependent on the nucleophile (e.g., 2-amino-4-nitroanisole). | |

| Reduction of Nitro Group | Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid, or SnCl₂·2H₂O in methanol. | 2-Bromo-4-aminoanisole (3-Bromo-4-methoxyaniline). | chemicalbook.com |

| Oxidation of Methoxy Group | Potassium permanganate (B83412) or chromium trioxide in acidic conditions. | 2-Bromo-4-nitrobenzoic acid. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUDXQVNBZCQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199934 | |

| Record name | 2-Bromo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-28-4 | |

| Record name | 2-Bromo-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5197-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Nitroanisole and Its Isomers

Established Synthetic Pathways from Anisole (B1667542) Precursors

The most common and logical route to 2-Bromo-4-nitroanisole begins with the readily available precursor, anisole. The synthesis is a multi-step process that carefully controls the introduction of the nitro and bromo groups to achieve the desired 1,2,4-substitution pattern.

The synthesis of this compound from anisole is typically achieved through a two-step electrophilic aromatic substitution (EAS) sequence. brainly.comlibretexts.org The order of these steps is critical to ensure the correct placement of the substituents. The process involves:

Nitration of Anisole: The first step is the nitration of the anisole ring to produce 4-nitroanisole (B1192098) as the major product. brainly.com

Bromination of 4-Nitroanisole: The intermediate, 4-nitroanisole, is then subjected to bromination to introduce a bromine atom at the 2-position, yielding the final product. brainly.com

Reversing this sequence—brominating anisole first—is synthetically inefficient for producing this compound. Bromination of anisole would yield primarily 4-bromoanisole, and subsequent nitration would be directed by both the methoxy (B1213986) and bromo groups, leading to a mixture of products, with this compound not being the exclusive or major one. The nitro group is a strong meta-director, and placing it on the ring first is key to directing the subsequent bromine addition. brainly.comlibretexts.org

The initial nitration of anisole is a classic EAS reaction. The methoxy group (-OCH₃) on anisole is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Reaction Conditions and Regioselectivity: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. brainly.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). To maximize the yield of the para isomer (4-nitroanisole) and minimize the formation of the ortho isomer (2-nitroanisole), the reaction is typically carried out at low temperatures, often between 0–5°C. Under these optimized conditions, yields for 4-nitroanisole can reach approximately 70–75%.

Research has shown that solvents can significantly influence the regioselectivity of anisole nitration. researchgate.net While nonpolar solvents tend to maintain a consistent ortho/para ratio, polar solvents can cause considerable variation. researchgate.net Advanced methods using solid acid catalysts, such as zeolites, have been developed to enhance para-selectivity, offering a more environmentally friendly process by eliminating the need for corrosive liquid acids. google.comgoogle.com

Table 1: Summary of Anisole Nitration Strategies

| Nitrating System | Catalyst/Solvent | Key Feature | Predominant Product |

|---|---|---|---|

| HNO₃ / H₂SO₄ | - | Standard laboratory and industrial method. brainly.com | 4-nitroanisole (major), 2-nitroanisole (B33030) (minor). |

| 70% HNO₃ | Various Solvents | Solvent polarity affects ortho/para ratio. researchgate.net | Varies with solvent system. researchgate.net |

| Conc. HNO₃ | Zeolite (H-ZSM-5) | Solid acid catalyst enhances para-selectivity. google.com | High proportion of para-nitroanisole. google.com |

Once 4-nitroanisole is synthesized and isolated, the next step is its bromination. This reaction is also an electrophilic aromatic substitution, but the directing effects are now governed by both the methoxy group and the newly introduced nitro group.

The standard method involves using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in a non-polar solvent like carbon tetrachloride (CCl₄). brainly.com Safer and milder brominating agents like N-Bromosuccinimide (NBS) have also been employed, often in solvents like acetonitrile (B52724) (CH₃CN). wku.edusci-hub.se For deactivated substrates like nitroanisoles, the addition of a strong acid like HBF₄·Et₂O or FSO₃H can be necessary to achieve complete conversion when using NBS. sci-hub.se

The regioselectivity of the bromination of 4-nitroanisole is a clear demonstration of the combined influence of activating and deactivating groups on an aromatic ring. rutgers.edu

The Methoxy Group (-OCH₃): Located at position 1, this is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

The Nitro Group (-NO₂): Located at position 4, this is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

In the 4-nitroanisole intermediate, the para position relative to the methoxy group is already occupied by the nitro group. The methoxy group, therefore, strongly directs the incoming electrophile (Br⁺) to its two ortho positions (C2 and C6). Simultaneously, the nitro group deactivates the positions ortho and para to it (C3, C5, and C1) and directs incoming groups to the meta positions (C2 and C6). Both groups thus direct the substitution to the same positions: C2 and C6. youtube.com Since these two positions are chemically equivalent, the bromination occurs regioselectively to yield a single major product, this compound. brainly.com

Table 2: Directing Effects on 4-Nitroanisole

| Position | Group | Electronic Effect | Directing Influence |

|---|---|---|---|

| 1 | Methoxy (-OCH₃) | Activating, Electron-Donating | Ortho, Para (to positions 2, 4, 6) |

| 4 | Nitro (-NO₂) | Deactivating, Electron-Withdrawing | Meta (to positions 2, 6) |

| Result | | | Combined effect directs Bromine to position 2 (or 6). |

Directed Bromination Reactions of Nitroanisoles

Advanced Catalytic Approaches in this compound Synthesis

Beyond its synthesis, this compound is a valuable starting material in modern organic chemistry, particularly in the realm of advanced catalytic reactions. Its utility stems from the presence of multiple functional groups that can participate in various transformations.

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While haloarenes are common substrates, recent advancements have focused on using nitroarenes directly in cross-coupling reactions, which can improve atom economy and reduce the number of synthetic steps. acs.orgmdpi.com this compound is a substrate that can participate in these reactions through either its bromo substituent or, more innovatively, its nitro group.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a prominent example. mdpi.com this compound can serve as the halide component. Furthermore, significant research has been directed toward using the nitro group itself as the leaving group in such couplings. This denitrative coupling requires specialized catalytic systems, often involving palladium with bulky biarylphosphine ligands (e.g., BrettPhos), which facilitate the challenging oxidative addition of the nitroarene to the metal center. mdpi.comresearchgate.net

Copper-catalyzed reactions have also been developed for the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines (a C-N coupling). nih.gov These reactions proceed through a nitrosoarene intermediate and demonstrate the versatility of the nitro group in bond formation. nih.gov

Table 3: Examples of Cross-Coupling Reactions with Nitroarenes

| Reaction Type | Metal Catalyst | Ligand Type | Bond Formed | Reactant with Nitroarene |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Bulky Biarylphosphines (e.g., BrettPhos) mdpi.comresearchgate.net | C-C | Arylboronic Acid mdpi.com |

| C-O Bond Formation | Rhodium (Rh) | PPh₃ acs.org | C-O | Arylboronic Acid / H₂O acs.org |

| C-N Bond Formation | Copper (Cu) | Diphosphine nih.gov | C-N | Arylboronic Acid nih.gov |

These advanced methods highlight the role of this compound not just as a synthetic target but as a versatile intermediate for constructing more complex molecular architectures.

Novel Reagent Systems for Targeted Functionalization

The functionalization of the this compound scaffold is crucial for its application as an intermediate in the synthesis of more complex molecules. Research has explored novel reagent systems to achieve targeted modifications, particularly through cross-coupling reactions where the bromo-substituent is replaced.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for this purpose. This reaction utilizes palladium catalysts to form a new carbon-carbon bond between the this compound and a boronic acid derivative. One documented application involves the reaction of this compound with 2-ethoxy-1-naphthalene boronic acid. nih.gov This reaction, facilitated by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate, can be significantly accelerated using microwave irradiation, leading to high yields of the coupled product in a very short reaction time. nih.gov

Recent process development for related compounds has highlighted the use of advanced catalyst systems to improve efficiency. For instance, in the Suzuki-Miyaura coupling of 2-bromo-6-nitroanisole with 3-carboxyphenylboronic acid, the use of a specific palladium catalyst, dichloro bis[di-tert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II) [Pd-132], has been shown to shorten reaction times and increase yields by up to 30% compared to previously reported methods. chemicalbook.com While this was demonstrated on an isomer, the principle applies to the development of novel systems for this compound functionalization.

For the synthesis of the parent compound itself, N-Bromosuccinimide (NBS) has been explored as a milder alternative to elemental bromine for the bromination of 4-nitroanisole. While this reagent offers milder reaction conditions, it generally results in lower yields, around 65%.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Conditions | Yield | Reference |

|---|

Process Optimization for Enhanced Yields and Purity in Laboratory Synthesis

The most common laboratory synthesis of this compound involves a two-step process starting from anisole: nitration followed by bromination. brainly.com Optimizing the conditions for each step is critical to maximize the yield and purity of the final product.

The initial step is the nitration of anisole. The methoxy group of anisole is a strong ortho-para directing group. To selectively obtain the desired para-isomer, 4-nitroanisole, and minimize the formation of the ortho-isomer, the reaction temperature must be carefully controlled. Conducting the nitration using a mixture of concentrated nitric and sulfuric acids at a low temperature, typically between 0–5°C, favors the formation of the 4-nitroanisole. Under these optimized conditions, yields of 70–75% can be achieved for the para-isomer.

The second step is the electrophilic bromination of the intermediate, 4-nitroanisole. The nitro group is a meta-directing group, while the methoxy group is ortho-para directing. Their combined influence directs the incoming bromine atom almost exclusively to the ortho position relative to the methoxy group, yielding this compound. To enhance the purity of the product by preventing the formation of di-brominated byproducts, the stoichiometry of the reagents is crucial. Using a slight excess of bromine (a 1.1:1 molar ratio of bromine to 4-nitroanisole) in a non-polar solvent like carbon tetrachloride with a Lewis acid catalyst (e.g., FeBr₃) at 40–50°C results in optimal yields of 80–85%.

Table 2: Optimized Laboratory Synthesis Conditions for this compound

| Reaction Step | Substrate | Reagents | Key Conditions | Optimized Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Anisole | Conc. HNO₃, Conc. H₂SO₄ | 0–5°C | 70–75% (of 4-nitroanisole) |

| Bromination | 4-Nitroanisole | Br₂, FeBr₃ | 1:1.1 molar ratio (substrate:Br₂), 40–50°C | 80–85% | |

Methodologies for Isomer Separation and Purification

Following synthesis, purification of this compound to remove unreacted starting materials, byproducts, and positional isomers is essential. Several laboratory techniques are employed to achieve high purity.

Column chromatography is a highly effective method. Using a silica (B1680970) gel stationary phase with a hexane/ethyl acetate (B1210297) solvent system, typically in a 4:1 ratio, can yield this compound with a purity greater than 98%.

Fractional crystallization is another viable technique for isomer separation. This method relies on the slight differences in solubility between isomers. By using a mixed solvent system, such as ethanol (B145695) and water, isomers can be selectively precipitated from the solution, allowing for their separation.

For analytical-scale separation and for scaling up to preparative isolation, High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This HPLC method is scalable and can be adapted for the preparative separation of this compound from its impurities. sielc.com

Table 3: Purification and Separation Techniques for this compound

| Technique | Stationary Phase | Mobile Phase / Solvent | Purpose | Achieved Purity | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (4:1) | Purification | >98% | |

| Fractional Crystallization | Not Applicable | Ethanol / Water | Isomer Separation | Dependent on process |

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 Nitroanisole

Elucidation of Reaction Mechanisms

The chemical behavior of 2-bromo-4-nitroanisole is characterized by its participation in both electrophilic and nucleophilic aromatic substitution reactions. The specific mechanism followed is dictated by the nature of the attacking reagent and the inherent properties of the substituted benzene (B151609) ring.

Detailed Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) in anisole (B1667542) derivatives is a well-established process. The synthesis of this compound itself involves a sequence of EAS reactions. The initial step is the nitration of anisole, where the methoxy (B1213986) group (-OCH₃) directs the incoming electrophile, the nitronium ion (NO₂⁺), to the para position. brainly.com This is followed by the bromination of the resulting 4-nitroanisole (B1192098). brainly.com In this second EAS step, the strong electron-withdrawing nitro group (-NO₂) directs the incoming bromine to the meta position relative to itself, which is ortho to the activating methoxy group. brainly.com

The general mechanism for EAS involves the attack of the electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. rutgers.edu The presence of both an activating group (-OCH₃) and a deactivating group (-NO₂) on the ring influences the regioselectivity and rate of these reactions.

Nucleophilic Aromatic Substitution Pathways of the Bromine Moiety

The bromine atom in this compound is susceptible to replacement by nucleophiles through nucleophilic aromatic substitution (SNAr). punagri.com This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group, particularly because it is positioned para to the bromine atom. stackexchange.com The SNAr mechanism typically proceeds via a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the nitro group, which provides substantial stabilization. stackexchange.com In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. stackexchange.com

Common nucleophiles that can displace the bromine in this compound include amines, alkoxides, and thiols. For instance, reaction with sodium hydroxide (B78521) can lead to the formation of 2-hydroxy-4-nitroanisole, which upon acidification would yield 2-bromo-4-nitrophenol.

Role of Substituent Effects on Reactivity and Regioselectivity

The interplay between the methoxy and nitro groups is pivotal in determining the reactivity and the specific positions at which reactions occur on the this compound molecule.

Influence of the Methoxy Group

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution. It is an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect). brainly.comrutgers.edu This electron donation stabilizes the transition states leading to ortho and para substitution. In the context of this compound, the methoxy group's activating influence facilitates electrophilic attack at the positions ortho to it. However, its influence is also modulated by steric hindrance from the adjacent bromine atom. In nucleophilic aromatic substitution, the methoxy group is an electron-donating group and can influence the compound's solubility. cymitquimica.com

Influence of the Nitro Group

The nitro group (-NO₂) is a strong deactivating group in electrophilic aromatic substitution due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. brainly.comwikipedia.org It directs incoming electrophiles to the meta position. brainly.com Conversely, and more significantly for the reactivity of this compound, the nitro group is a strong activating group for nucleophilic aromatic substitution, especially when positioned ortho or para to the leaving group. stackexchange.com Its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is the key to this activation. stackexchange.com This makes the bromine atom in this compound significantly more labile towards nucleophilic attack than it would be in the absence of the nitro group. stackexchange.com

Quantitative Analysis Using Hammett σ Constants and Fukui Indices

The electronic effects of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The σ value is a measure of the electronic effect of a substituent. For the methoxy group, the Hammett sigma para (σp) constant is approximately -0.27, indicating its electron-donating nature. For the nitro group, the σp value is positive, reflecting its electron-withdrawing character. wikipedia.org These constants can be used to predict the relative reactivity of different substituted aromatic compounds in various reactions. researchgate.netacs.org

Fukui indices, derived from computational chemistry methods like Density Functional Theory (DFT), provide a more localized measure of reactivity. researchgate.net They can predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule by analyzing the changes in electron density upon the addition or removal of an electron. researchgate.net For this compound, Fukui function analysis would likely confirm the carbon atom attached to the bromine as a primary site for nucleophilic attack due to the strong electron-withdrawing influence of the para-nitro group.

Interactive Data Table: Hammett σ Constants for Substituents

| Substituent | Hammett σ (para) | Electronic Effect |

| Methoxy (-OCH₃) | -0.27 | Electron-donating |

| Nitro (-NO₂) | +0.78 | Electron-withdrawing |

| Bromine (-Br) | +0.23 | Electron-withdrawing |

Reductive Transformations of the Nitro Group to Amino Functionalities

The conversion of the nitro group in this compound to an amino group is a synthetically important transformation, yielding 2-bromo-4-aminoanisole. This reduction can be achieved through various methods, most notably catalytic hydrogenation and the use of stoichiometric metal reductants. The choice of method often depends on the desired selectivity and tolerance of other functional groups within the molecule.

Catalytic hydrogenation is a common and efficient method for this transformation. It typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. diva-portal.org These reactions are generally clean and produce high yields of the corresponding aniline (B41778) derivative. However, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. For instance, in the hydrogenation of 1-bromo-4-nitrobenzene, simultaneous nitro group reduction and debromination can occur, leading to the formation of aniline as a byproduct. diva-portal.org

An alternative to catalytic hydrogenation is the use of metal reductants in acidic or neutral media. The Béchamp reduction, which uses metallic iron in acidic media, is a classic method for converting nitroarenes to anilines. unimi.it Other metals like tin (in the form of stannous chloride) and indium have also been successfully employed for the selective reduction of nitro groups in the presence of other sensitive functionalities like halogens and esters. scispace.comorgsyn.org These methods are often preferred when chemoselectivity is a primary concern, as they can leave other reducible groups, such as halides, unaffected. scispace.comorgsyn.org For example, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been shown to selectively reduce nitro groups without affecting bromo substituents. orgsyn.org

The general mechanism for the reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. unimi.it

Below is a table summarizing various reductive methods applicable to nitroarenes like this compound.

| Reductive Method | Reagents/Catalyst | Key Features & Findings | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Efficient method for nitro group reduction. Can be integrated into continuous flow systems for large-scale synthesis. diva-portal.org Potential for competitive dehalogenation. diva-portal.org | , diva-portal.org |

| Metal/Acid Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | A classic, cost-effective method (Béchamp reduction). unimi.it High tolerance for other functional groups. scispace.com | , unimi.it, scispace.com |

| Metal-Mediated Reduction | Stannous Chloride (SnCl₂) | An efficient method for the synthesis of aryl amines, often used for its selectivity. scispace.com | scispace.com |

| Indium-Mediated Reduction | Indium (In), NH₄Cl (aq. ethanol) | Demonstrates high selectivity, leaving ester, nitrile, and bromo functional groups intact during the reduction of the nitro group. orgsyn.org | orgsyn.org |

| Transfer Hydrogenation | Formic Acid (HCOOH), Iron Oxide Catalyst | Uses a stable hydrogen donor in place of H₂ gas; shows high tolerance for sensitive functional groups. umich.edu | umich.edu |

Oxidative Reactions of the Methoxy Group

While the nitro group is readily reduced, the methoxy group (-OCH₃) of this compound can undergo oxidation under strong oxidative conditions. This reaction typically results in the conversion of the methoxy group into a carboxylic acid, yielding 2-bromo-4-nitrobenzoic acid.

The oxidation requires potent oxidizing agents capable of cleaving the methyl-oxygen bond and subsequently oxidizing the resulting phenolate (B1203915) intermediate.

| Oxidizing Agent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | 2-Bromo-4-nitrobenzoic acid | Strong oxidative conditions, typically in an acidic or alkaline medium. | |

| Chromium Trioxide (CrO₃) | 2-Bromo-4-nitrobenzoic acid | Requires acidic conditions (e.g., in sulfuric acid). |

This transformation highlights the chemical stability of the aromatic nitro and bromo groups under harsh oxidative conditions that target the alkyl portion of the ether linkage.

Halogen Bonding Interactions and Their Influence on Molecular Recognition

The bromine atom in this compound is not merely a passive substituent; it can actively participate in non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the Lewis acidic "σ-hole") and a Lewis basic (electron-rich) site on another molecule.

In the context of this compound, the electron-withdrawing nature of the nitro group and the aromatic ring enhances the electrophilic character of the bromine atom. This enables it to act as a halogen bond donor. The Lewis base (halogen bond acceptor) can be a variety of functional groups with lone pairs of electrons, such as nitro groups, ethers, or other halides on neighboring molecules. These interactions can significantly influence the supramolecular assembly of the compound in the solid state, affecting its crystal packing and, consequently, its physical properties like melting point and solubility.

Theoretical studies on substituted anisoles indicate that the methoxy group in this compound is coplanar with the benzene ring, with the O-methyl group oriented anti to the bromine substituent. oup.com This defined conformation, coupled with the potential for halogen bonding, plays a crucial role in directing how molecules recognize and arrange themselves in a crystal lattice, a fundamental aspect of crystal engineering and materials science.

Advanced Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-Bromo-4-nitroanisole reveals characteristic absorption bands corresponding to its constituent parts. The most prominent vibrations are associated with the nitro (NO₂), methoxy (B1213986) (O-CH₃), and bromo (C-Br) substituents, as well as the benzene (B151609) ring itself.

The nitro group presents two particularly strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ range and a symmetric stretch in the 1360-1290 cm⁻¹ region for aromatic compounds rsc.orgbeilstein-journals.org. The C-O-C linkage of the anisole (B1667542) moiety is identified by its asymmetric stretching vibration. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower wavenumbers.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| NO₂ Asymmetric Stretch | -NO₂ | 1550-1475 |

| Aromatic C=C Stretch | Benzene Ring | 1600-1400 |

| NO₂ Symmetric Stretch | -NO₂ | 1360-1290 |

| C-O-C Asymmetric Stretch | Ar-O-CH₃ | 1275-1200 |

| C-Br Stretch | Ar-Br | 680-515 |

Complementary to FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations that induce a change in polarizability. For this compound, the FT-Raman spectrum is particularly useful for observing vibrations of the benzene ring and the symmetric vibrations of the nitro group. The symmetric stretch of the nitro group, which is often strong in the Raman spectrum, provides confirmatory evidence for this functional group. Spectra for this compound have been recorded using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer chemicalbook.com. The vibrations of the C-Br bond and the skeletal modes of the aromatic ring are also readily observed.

To achieve an unambiguous assignment of the vibrational modes observed in the FTIR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is often employed. This theoretical method involves calculating the fundamental vibrational frequencies of a molecule based on its geometry and force constants. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, torsion) are then compared with the experimental data.

This analysis is typically performed using computational methods, such as Density Functional Theory (DFT). For complex molecules like this compound, DFT calculations can accurately model the vibrational spectra and help to resolve overlapping bands or assign vibrations that are not immediately obvious from empirical correlations alone hmdb.ca. By calculating the Potential Energy Distribution (PED), each experimental band can be assigned to specific internal coordinates, providing a detailed understanding of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei, primarily ¹H (protons) and ¹³C (carbons).

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of its hydrogen atoms. The molecule contains two distinct types of protons: three aromatic protons on the benzene ring and three protons of the methoxy group.

The methoxy group (-OCH₃) protons are chemically equivalent and appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The three aromatic protons are all in unique chemical environments due to the substitution pattern, leading to distinct signals. The proton at C5 (H-5), positioned between the bromo and nitro groups, is expected to be a doublet of doublets (dd). The proton at C3 (H-3), adjacent to the methoxy group, is also expected to be a doublet of doublets. The proton at C6 (H-6), ortho to the strongly electron-withdrawing nitro group, is the most deshielded and appears furthest downfield, likely as a doublet. An analysis of the analogous compound 2-bromo-1-ethoxy-4-nitrobenzene (B1289699) shows this distinct pattern of three signals in the aromatic region, confirming the expected coupling chegg.com.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~8.3 | d | 1H |

| H-5 | ~8.1 | dd | 1H |

| H-3 | ~7.2 | d | 1H |

| -OCH₃ | ~4.0 | s | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. This compound has seven carbon atoms, all of which are in unique environments, resulting in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the methoxy group (C-1) and the carbon bonded to the nitro group (C-4) are expected to be significantly downfield. The carbon bearing the bromine atom (C-2) will also be influenced. The methoxy carbon (-OCH₃) will appear as a distinct signal in the aliphatic region, typically around 55-60 ppm. The aromatic carbons will appear in the range of approximately 110-160 ppm. The carbon attached to the strongly electron-withdrawing nitro group (C-4) is expected to be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OCH₃) | ~155 |

| C-4 (C-NO₂) | ~142 |

| C-6 | ~126 |

| C-5 | ~124 |

| C-3 | ~115 |

| C-2 (C-Br) | ~112 |

| -OCH₃ | ~57 |

Multinuclear Magnetic Resonance Studies on Substituted Anisoles

Multinuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural framework of molecules. By analyzing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In studies of substituted anisoles, NMR spectroscopy reveals the influence of various substituents on the electron distribution within the benzene ring. For 2-substituted-4-nitroanisoles, it has been shown that the presence of a single substituent ortho to the methoxy group enhances its resonance interaction with the aromatic ring. Furthermore, semiempirical molecular orbital calculations suggest that in these compounds, the methoxy group is coplanar with the benzene ring, and the O-methyl group is oriented anti (away from) the ortho-substituent.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methoxy protons. The aromatic protons would appear as a complex splitting pattern due to spin-spin coupling. The proton ortho to the methoxy group and meta to the nitro group (H-3) would likely be a doublet, coupled to H-5. The proton meta to the methoxy group and ortho to the nitro group (H-5) would be a doublet of doublets, coupled to H-3 and H-6. The proton ortho to the bromine and meta to the nitro group (H-6) would also be a doublet, coupled to H-5. The electron-withdrawing nitro group would cause the protons ortho and para to it (H-3 and H-5) to shift downfield. The methoxy protons would appear as a singlet, typically in the range of 3.9-4.0 ppm.

The proton-decoupled ¹³C NMR spectrum would display seven unique signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the methoxy group (C-1) would be significantly downfield, as would the carbon attached to the nitro group (C-4). The carbon bonded to the bromine atom (C-2) would have its chemical shift influenced by the heavy atom effect.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon | Predicted Chemical Shift (δ, ppm) |

| H-3 | ~8.0-8.2 | d | C-1 (C-OCH₃) | ~155-160 |

| H-5 | ~7.8-8.0 | dd | C-2 (C-Br) | ~110-115 |

| H-6 | ~7.0-7.2 | d | C-3 | ~128-132 |

| -OCH₃ | ~3.9-4.0 | s | C-4 (C-NO₂) | ~140-145 |

| C-5 | ~125-128 | |||

| C-6 | ~115-120 | |||

| -OCH₃ | ~56-58 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 232.03 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, one would expect to see two peaks at m/z values corresponding to [C₇H₆⁷⁹BrNO₃]⁺ and [C₇H₆⁸¹BrNO₃]⁺.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and the loss of nitric oxide (-NO, 30 Da). For anisole derivatives, the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da) is also a common fragmentation pathway. The subsequent loss of carbon monoxide (-CO, 28 Da) from the resulting phenoxy cation is also possible.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 231/233 | [M]⁺ | Molecular ion peak, showing the Br isotope pattern. |

| 216/218 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 201/203 | [M - NO]⁺ | Loss of nitric oxide. |

| 185/187 | [M - NO₂]⁺ | Loss of the nitro group. |

| 172/174 | [M - CH₃ - CO]⁺ | Subsequent loss of CO after methyl loss. |

| 157/159 | [M - NO₂ - CO]⁺ | Subsequent loss of CO after nitro group loss. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the aromatic ring and its substituents. The benzene ring itself has characteristic π → π* transitions. The presence of the methoxy (-OCH₃) and nitro (-NO₂) groups, which are a strong electron-donating group (auxochrome) and a strong electron-withdrawing group (chromophore) respectively, significantly influences the spectrum.

These substituents extend the conjugation of the π-system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to unsubstituted benzene. The spectrum would likely show strong absorption bands characteristic of π → π* transitions. Additionally, the nitro group and the oxygen of the methoxy group possess non-bonding electrons (n-electrons), which can lead to weaker n → π* transitions, often observed as a shoulder on the main absorption band. The specific λmax values are dependent on the solvent used due to solvent-solute interactions.

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~250-350 nm | High (Strong) |

| n → π | n (O, N) → LUMO (π) | ~300-400 nm | Low (Weak) |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is utilized to determine optimized geometries, electronic properties, and to predict chemical reactivity.

The initial step in most quantum chemical studies involves geometry optimization. This computational process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape, known as the equilibrium structure. By employing DFT methods, such as the B3LYP functional with a suitable basis set, researchers can calculate key structural parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more readily excited.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For 2-Bromo-4-nitroanisole, the electron-withdrawing nitro group (-NO₂) and the electronegative bromine atom significantly influence this distribution, creating a complex electronic landscape. Specific calculated values for the HOMO-LUMO energy gap of this compound have not been detailed in the available research.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. lookchem.com This theory has been applied to understand the reactivity of 2-halo-4-nitroanisoles, including this compound. researchgate.net In studies of nucleophilic aromatic photosubstitution reactions, FMO theory is used to predict the most likely site of nucleophilic attack. researchgate.net The theory posits that such reactions are often preferred at the arene carbon atom with the largest coefficient in the HOMO of the ground state reactant. researchgate.net Furthermore, density functional theory-based descriptors, such as Fukui functions, can also be employed to predict regioselectivity in these types of reactions. researchgate.net

Ab-initio Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is a foundational ab-initio approach that solves the Schrödinger equation for a multi-electron system without empirical parameters. While generally less accurate than modern DFT methods because it does not fully account for electron correlation, it provides valuable insights.

In a study investigating the regioselectivity of a series of 2-halo-4-nitroanisoles, the Highest Occupied Molecular Orbitals (HOMOs) were computed using the HF/STO-3G level of theory to predict the outcomes of photosubstitution reactions. researchgate.net This indicates that HF calculations have been specifically applied to this compound to understand its electronic structure and subsequent reactivity. researchgate.net

Prediction and Correlation of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments and understand vibrational behavior.

Theoretical calculations, using both DFT and HF methods, can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) within the molecule. By comparing these theoretical spectra with experimental Fourier-transform infrared (FTIR) and Raman spectra, a detailed assignment of the observed spectral bands can be achieved.

A study that developed force constants for nitro-substituted benzene (B151609) derivatives reported that for isomers like this compound, the calculated vibrational frequencies agreed with observed frequencies with an average error of 15.8 cm⁻¹. researchgate.net This suggests a good correlation between theoretical predictions and experimental measurements for this compound, although a detailed list of the specific calculated and experimental frequencies is not provided in the reference. researchgate.net This process is crucial for unambiguously assigning the vibrational modes of the molecule. researchgate.net

Theoretical NMR Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for verifying molecular structures and understanding the electronic environment of atoms within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived. These calculations, often performed using Density Functional Theory (DFT), can provide valuable insights that complement experimental data.

For this compound, detailed theoretical studies predicting ¹H and ¹³C NMR chemical shifts using methods like GIAO were not found in the surveyed scientific literature. While experimental NMR data is available for compound characterization, specific computational papers presenting a theoretical correlation and data tables for this molecule are not readily accessible.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a critical computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions and the sites of chemical reactivity.

A specific MEP surface analysis for this compound has not been detailed in the available research literature. Such a study would be valuable for visually representing the electron-rich areas, likely around the oxygen atoms of the nitro and methoxy (B1213986) groups, and the electron-poor regions, providing a rationale for its reaction mechanisms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals of a wavefunction into localized bonds and lone pairs, which align with the familiar Lewis structure concept. This method provides detailed insights into atomic hybridization, orbital interactions, and the nature of chemical bonds.

NBO analysis allows for the examination of the hybridization of atomic orbitals and the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. These interactions, particularly those between bonding or lone pair orbitals and antibonding orbitals, are key to understanding molecular stability and electronic delocalization. Despite its utility, specific NBO studies detailing the hybridization and orbital interactions for this compound are not present in the reviewed literature.

A significant aspect of NBO analysis is the quantification of intramolecular charge transfer and the stabilization energy (E²) associated with electron delocalization. The second-order perturbation theory analysis within the NBO framework estimates the energy of these donor-acceptor interactions. Higher E² values indicate stronger interactions and greater molecular stability arising from hyperconjugation. Detailed NBO analysis quantifying these delocalization energies for this compound has not been reported in the available scientific papers.

Calculation of Atomic Charges (e.g., Mulliken, Natural Population Analysis)

The calculation of atomic partial charges is fundamental to understanding a molecule's polarity, reactivity, and intermolecular interactions. Methods such as Mulliken population analysis and Natural Population Analysis (NPA), which is part of the NBO framework, are used to assign charges to individual atoms. NPA is generally considered more robust than Mulliken analysis as it is less sensitive to the basis set used in the calculation.

Specific computational studies reporting the calculated Mulliken or Natural Population Analysis atomic charges for this compound were not identified in the searched literature. This data would be instrumental in quantifying the electron-withdrawing effects of the nitro and bromo substituents and the electron-donating effect of the methoxy group on the aromatic ring.

Conformational Analysis and Rotational Barriers of Substituents

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For substituted anisoles, a key point of interest is the rotational barrier around the C(aryl)-O(methoxy) bond, which determines the preferred orientation of the methoxy group relative to the benzene ring.

Semiempirical molecular orbital calculations using the AM1 Hamiltonian have been performed to study the conformational preferences of 2-substituted-4-nitroanisoles, including this compound. chemspider.com These calculations suggest that the methoxyl group is coplanar with the benzene ring to maximize resonance interaction. chemspider.com Furthermore, in 2-substituted-4-nitroanisoles, the conformation where the O-methyl group is positioned anti to the substituent at the 2-position is the most stable. chemspider.com This preference is attributed to steric hindrance that would occur in the syn conformation. The coplanar arrangement is favored over a perpendicular one, which represents the energy maximum for the rotation. chemspider.com

| Computational Method | Key Finding for this compound |

| Semiempirical MO (AM1) | The methoxyl group is coplanar with the benzene ring. |

| Semiempirical MO (AM1) | The most stable conformer has the O-methyl group anti to the bromine atom. chemspider.com |

Applications As a Building Block in Complex Chemical Synthesis

Precursor in Pharmaceutical and Bioactive Molecule Synthesis

In the pharmaceutical and life sciences sectors, 2-bromo-4-nitroanisole functions as a key starting material or intermediate in the synthesis of various biologically active molecules and therapeutic agents. punagri.com Its reactive functional groups can be strategically modified to build the complex scaffolds required for modern drug discovery.

Synthesis of Kinase Inhibitors and Anticancer Agents

This compound serves as a precursor in the synthesis of compounds evaluated for their anticancer properties. While direct synthesis of a marketed kinase inhibitor from this specific starting material is not widely documented, its structural motifs are relevant to the field. For instance, analogous bromoanisole compounds are utilized in the synthesis of kinase inhibitors through reactions like the Buchwald-Hartwig amination.

Research into novel anticancer agents has employed similar structures. For example, substituted quinolines with anti-breast cancer activity were synthesized from 4-acetamidoanisole, which underwent bromination and nitration to produce 2-bromo-4-acetamino-5-nitroanisole, a closely related intermediate. nih.gov Additionally, studies on thieno[3,2-b]pyridine (B153574) derivatives as potential cancer cell growth inhibitors have utilized the related isomer, 4-bromo-3-nitroanisole (B157122), in palladium-catalyzed C-N coupling reactions to create the core structure of the target molecules. nih.gov A series of novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole derivatives were synthesized and showed significant cytotoxic activity against HeLa (human cervical carcinoma) cell lines. researchgate.net

The general utility of this compound is in its ability to act as a building block for creating more complex structures that may possess cytotoxic activity against cancer cells, often by inducing apoptosis through caspase pathway activation.

Development of Antimicrobial and Antifungal Compounds

The structural framework of this compound is incorporated into the synthesis of molecules with antimicrobial properties. Halogenated compounds, in particular, are of interest in medicinal chemistry as the inclusion of halogen atoms can enhance the lipophilicity and pharmacokinetic properties of a molecule. researchgate.net

While specific, direct examples of antifungal agents derived from this compound are not extensively detailed in the provided sources, the synthesis of related halogenated phenazines demonstrates the utility of its core structure. In one study, the related isomer 2-bromo-3-nitroanisole (B183254) was used in a modular Buchwald–Hartwig cross-coupling reaction as a key step in producing new halogenated phenazine (B1670421) antibacterial agents. nih.gov Similarly, research has shown that derivatives of 4-bromo-3-nitroanisole exhibit significant antibacterial properties, inhibiting the growth of Staphylococcus aureus. These examples highlight the role of bromo-nitro-anisole scaffolds as valuable intermediates in the development of new antimicrobial drugs.

Intermediate for Heat Shock Protein 90 (Hsp90) Inhibitors

This compound has been explicitly used as an intermediate in the synthesis of inhibitors for Heat Shock Protein 90 (Hsp90), a significant target in cancer chemotherapy. nih.gov Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins that are crucial for tumor cell growth and survival. nih.gov

In a specific synthetic approach aimed at creating novel Hsp90 inhibitors, this compound was a key reactant. nih.gov It was subjected to a Suzuki-Miyaura cross-coupling reaction with 2-ethoxy-1-naphthalene boronic acid. This palladium-mediated reaction efficiently formed a carbon-carbon bond, linking the two aromatic systems to produce the biphenyl (B1667301) scaffold that forms the core of the target inhibitor. nih.gov The reaction, conducted in a microwave initiator, proceeded rapidly and in high yield, demonstrating an efficient method for creating unsymmetrical biaryl compounds essential for the inhibitor's structure. nih.gov

| Reaction Step | Reactants | Product | Purpose in Synthesis |

| Suzuki-Miyaura Coupling | This compound, 2-ethoxy-1-naphthalene boronic acid | 2-(2-ethoxy-1-naphthyl)-4-nitroanisole | Forms the core biphenyl structure of the Hsp90 inhibitor. nih.gov |

Preparation of 3-Bromo-4-methoxyaniline (B105698) and its Derivatives

One of the most direct and common applications of this compound is its use as a starting material for the preparation of 3-bromo-4-methoxyaniline. cookechem.com This transformation is a critical step in many synthetic pathways, as 3-bromo-4-methoxyaniline is itself a valuable intermediate for pharmaceuticals and other fine chemicals. google.comchemicalbook.com

The conversion is achieved through the chemical reduction of the nitro group (-NO₂) on the this compound molecule to an amino group (-NH₂). This reaction is a fundamental process in organic synthesis.

Reaction Scheme: Reduction of this compound

Starting Material: this compound

Key Transformation: Reduction of the nitro group.

Product: 3-Bromo-4-methoxyaniline

This process can be accomplished using various reducing agents. For instance, a patent describes a method for preparing 3-bromo-4-methoxyaniline from p-nitrochlorobenzene, which involves steps of bromination and etherification to first produce an intermediate like 3-bromo-4-methoxynitrobenzene (a positional isomer of this compound), followed by a nitro-reduction step to yield the final aniline (B41778) product. google.com 3-Bromo-4-methoxyaniline is used to prepare cytotoxic agents and selective 5-HT1B receptor inverse agonists. chemicalbook.com

Role in Agrochemical Synthesis

Beyond pharmaceuticals, this compound serves as a valuable intermediate in the agrochemical industry. Its reactive nature is leveraged to produce active ingredients for crop protection products. The synthesis of various herbicides and insecticides often involves intermediates like this compound, where the bromo and nitro groups can be transformed to build the final, more complex agrochemical. nbinno.com

Development of Herbicides and Pesticides

The chemical structure of this compound makes it a suitable building block for creating a range of herbicides and pesticides. Its ability to participate in nucleophilic aromatic substitution and other coupling reactions allows for the introduction of different functional groups, leading to molecules with specific herbicidal or pesticidal activity. For example, related compounds like 1-bromo-3,5-dinitrobenzene (B94040) are cited as key intermediates for synthesizing pesticides and herbicides. lookchem.com Similarly, 4-chloro-3-nitroanisole (B78255) is used as an intermediate for various herbicides and insecticides. nbinno.com This highlights the general utility of the substituted nitroanisole scaffold in developing compounds designed to control agricultural pests and weeds.

Integration into Advanced Materials Science Research

The potential for this compound extends into the realm of materials science, although this is an emerging area of investigation.

The structural framework of this compound, with its aromatic system and potential for modification, makes it a candidate for research into new organic semiconductor materials. The ability to introduce different functional groups allows for the tuning of electronic properties, which is a key aspect of semiconductor design.

The reactive sites on this compound offer opportunities for grafting it onto polymer chains. This modification can impart new properties to the base polymer, such as altered solubility, thermal stability, or the introduction of functionalities for further chemical reactions.

Design and Synthesis of Functionalized Derivatives for Specific Research Objectives

A significant area of research involving this compound is its use as a scaffold to create new, functionalized molecules for specific scientific purposes. For example, it has been utilized in the Suzuki-Miyaura cross-coupling reaction with boronic acids to generate more complex structures. nih.gov This strategy has been employed in the synthesis of potential inhibitors for biological targets like heat shock protein 90 (Hsp90). nih.gov By systematically altering the substituents on the this compound core, researchers can probe structure-activity relationships and design molecules with tailored properties.

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies

Chromatography is a cornerstone technique for the separation, identification, and purification of "2-Bromo-4-nitroanisole". Due to its aromatic structure and moderate polarity, reversed-phase chromatography is particularly well-suited for its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying "this compound". A common approach involves a reversed-phase (RP) method, which separates compounds based on their hydrophobicity.

Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 column, which provides excellent retention and resolution for aromatic compounds. The mobile phase is a critical parameter that is optimized to achieve the best separation. A typical mobile phase for "this compound" consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often water. sielc.com To improve peak shape and resolution, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com Formic acid is particularly useful when the method needs to be compatible with mass spectrometry (MS) detection.

Optimization of the HPLC method involves adjusting several parameters to achieve optimal separation of the target compound from any impurities. Key parameters that are fine-tuned include:

Mobile Phase Composition : The ratio of acetonitrile to water is adjusted to control the retention time of "this compound". A higher concentration of acetonitrile will decrease the retention time, while a lower concentration will increase it.

pH of the Mobile Phase : The addition of an acid modifier helps to suppress the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper, more symmetrical peaks.

Column Temperature : Maintaining a consistent column temperature is crucial for reproducible results, as temperature can affect solvent viscosity and analyte retention times.

Flow Rate : The flow rate of the mobile phase through the column is optimized to ensure good separation in a reasonable analysis time.

Detection Wavelength : "this compound" contains a chromophore, allowing for detection by UV-Vis spectroscopy. The detection wavelength is selected at the absorbance maximum of the compound to ensure the highest sensitivity.

A typical validated HPLC method for "this compound" would be able to accurately and precisely quantify the compound and separate it from potential impurities, such as starting materials or isomers.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm). The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures.

For the analysis of "this compound", a UPLC method can offer significant advantages, particularly for high-throughput screening or when analyzing complex mixtures where high resolution is required. The use of columns with smaller particle sizes (e.g., 3 µm) can lead to faster UPLC applications. sielc.com The faster analysis times can significantly increase laboratory efficiency, especially in a research and development setting where numerous samples may need to be analyzed.

In a research context, it is often necessary to purify synthesized "this compound" to obtain a high-purity material for further experiments. Preparative chromatography is the method of choice for this purpose. The analytical HPLC method developed for purity analysis can be scaled up for preparative separation. sielc.com

The process of scaling up from an analytical to a preparative method involves:

Increasing the Column Dimensions : Preparative columns have a larger internal diameter and are longer to accommodate larger sample loads.

Optimizing the Flow Rate : The flow rate is increased proportionally to the column dimensions to maintain the separation quality.

Increasing the Sample Injection Volume : Larger volumes of a more concentrated solution of the crude "this compound" are injected onto the column.

Following separation on the preparative column, fractions are collected, and those containing the purified "this compound" are combined and the solvent is removed, yielding the high-purity solid compound.

Utility as a Reference Standard in Quantitative and Qualitative Analysis

A reference standard is a highly purified compound that is used as a measurement benchmark in analytical chemistry. "this compound" is available as a reference standard, which is crucial for its accurate quantification and identification in various analytical methods. A reference standard is accompanied by a Certificate of Analysis (COA) that provides detailed information about its purity and identity, which are established using a variety of analytical techniques.

In quantitative analysis , the reference standard is used to prepare a calibration curve, which plots the analytical signal (e.g., peak area in HPLC) against the concentration of the standard. This calibration curve is then used to determine the concentration of "this compound" in an unknown sample.

In qualitative analysis , the reference standard is used to confirm the identity of "this compound" in a sample. This is typically done by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

The availability of a certified reference material for "this compound" ensures the accuracy, precision, and traceability of analytical results, which is a critical requirement in scientific research. controllab.com

Impurity Profiling and Quality Control Protocols for Research Batches

Impurity profiling is the identification and quantification of all potential impurities in a synthesized batch of a compound. This is a critical aspect of quality control for research batches of "this compound" to ensure that the material is of sufficient purity for its intended use. Potential impurities can arise from the starting materials, byproducts of the synthesis, or degradation products.

A comprehensive quality control protocol for "this compound" would typically involve a combination of analytical techniques:

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used for monitoring the progress of the synthesis and for a preliminary assessment of the purity of the final product.

High-Performance Liquid Chromatography (HPLC) : As detailed above, HPLC is used for the accurate quantification of the purity of "this compound" and for the detection and quantification of non-volatile impurities.

Gas Chromatography (GC) : GC is a common method for purity assessment, particularly for volatile impurities. The purity of commercially available "this compound" is often stated as >98.0% (GC).

Gas Chromatography-Mass Spectrometry (GC-MS) : This powerful technique combines the separation capabilities of GC with the identification power of MS, making it ideal for the identification of unknown volatile impurities. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the "this compound" and to identify any structurally related impurities.

By employing a suite of these analytical techniques, a comprehensive impurity profile of a research batch of "this compound" can be established, ensuring its quality and suitability for subsequent research applications.

Future Research Directions and Emerging Methodologies

Green Chemistry Principles in 2-Bromo-4-nitroanisole Synthesis

The traditional synthesis of this compound often involves processes that utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these issues by focusing on safer, more sustainable, and efficient chemical transformations.

Future research is focused on several key areas to make the synthesis of this compound more environmentally benign: